molecular formula C8H7NaO3S B13649405 Sodium 4-acetylbenzenesulfinate

Sodium 4-acetylbenzenesulfinate

Cat. No.: B13649405
M. Wt: 206.20 g/mol
InChI Key: AOYIWORDOXPINP-UHFFFAOYSA-M
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Description

Sodium 4-acetylbenzenesulfinate (C₈H₇NaO₃S) is an organosulfur compound featuring a benzene ring substituted with an acetyl group (–COCH₃) at the para position and a sulfinate (–SO₂⁻) group. The sodium counterion enhances its solubility in polar solvents, making it valuable in organic synthesis, particularly as a nucleophile or sulfonylating agent.

Properties

Molecular Formula

C8H7NaO3S

Molecular Weight

206.20 g/mol

IUPAC Name

sodium;4-acetylbenzenesulfinate

InChI

InChI=1S/C8H8O3S.Na/c1-6(9)7-2-4-8(5-3-7)12(10)11;/h2-5H,1H3,(H,10,11);/q;+1/p-1

InChI Key

AOYIWORDOXPINP-UHFFFAOYSA-M

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 4-acetylbenzenesulfinate can be synthesized through the sulfonylation of acetophenone derivatives. The process typically involves the reaction of acetophenone with sulfur dioxide and a base, such as sodium hydroxide, to form the sulfonate salt .

Industrial Production Methods: In industrial settings, the production of sodium sulfinates, including this compound, often involves the use of photoredox catalytic transformations and electrochemical synthesis. These methods are efficient and scalable, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Sodium 4-acetylbenzenesulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium 4-acetylbenzenesulfinate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of sodium 4-acetylbenzenesulfinate involves its ability to act as a sulfonylating, sulfenylating, or sulfinylating reagent. It can form S–S, N–S, and C–S bonds, making it a versatile compound in various chemical reactions. The molecular targets and pathways involved include the formation of sulfonyl radicals and their subsequent reactions with other molecules .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

  • Organic Synthesis : this compound’s acetyl group directs electrophilic substitution reactions, enabling regioselective synthesis of complex aromatic compounds .
  • Pharmaceuticals : Sulfinates are intermediates in antiviral and anticancer drug synthesis, leveraging their stability and solubility .
  • Comparative Limitations : Sodium 4-methylbenzenesulfonate’s lower cost drives its preference in bulk applications like detergents, despite inferior reactivity in fine chemistry .

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